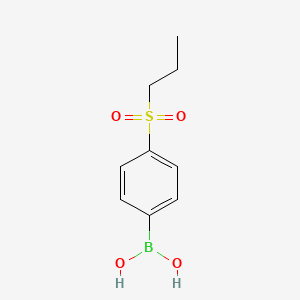
BIS(3-AMINOPROPYL-D6)AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-aminopropyl)amine (BAPA) is a chemical compound used in various applications. It can be used to synthesize chitosan-based hydrogels with potential biomedical applications . It can also be used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications .
Synthesis Analysis
Bis(3-aminopropyl)amine has been used in the synthesis of chitosan-based hydrogels . It has also been used in the synthesis of water-dispersible polyurethanes . A study has shown that for bis(3-aminopropyl)amine, the higher reaction times required to obtain satisfactory degrees of intercalation in the non-polar solvent suggests that with this solvent the process is kinetically controlled for longer chain amines .Chemical Reactions Analysis
Bis(3-aminopropyl)amine has been used in various chemical reactions. For instance, it has been used to synthesize chitosan-based hydrogels . It has also been used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications .Physical and Chemical Properties Analysis
Bis(3-aminopropyl)amine has a boiling point of 242.1±0.0 °C at 760 mmHg, a vapour pressure of 0.0±0.4 mmHg at 25°C, an enthalpy of vaporization of 47.9±3.0 kJ/mol, and a flash point of 118.3±0.0 °C . It has a refractive index of 1.476, a molar refractivity of 40.5±0.3 cm3, a polar surface area of 64 Å2, a polarizability of 16.1±0.5 10-24 cm3, a surface tension of 38.0±3.0 dyne/cm, and a molar volume of 143.7±3.0 cm3 .Scientific Research Applications
1. Biomedical Applications
Bis(3-aminopropyl)amine derivatives, specifically poly(amido-amine)s (PAAs), have been extensively studied for their biomedical applications. These synthetic tert-amino polymers, obtained by polyaddition of aliphatic amines to bis(acrylamide)s, are valuable for a range of material and biomedical uses. They are known for their heavy-metal-ion-complexing properties, fabrication of heparin-absorbing resins, and development as non-viral vectors for intracytoplasmic delivery (Ferruti, Marchisio, & Duncan, 2002).
2. Preconcentration and Recovery of Metal Ions
Modified silica gels using bis(3-aminopropyl)amine have been employed for the adsorption, preconcentration, and recovery of Pd(II) ions. This application is significant in the context of resource recovery and environmental protection, demonstrating the material's efficacy in selectively adsorbing and recovering palladium ions from complex mixtures (Sivrikaya, Altundağ, Zengin, & Imamoglu, 2011).
3. Synthesis of Complex Compounds
Bis(3-aminopropyl)amine is used in the synthesis of various complex compounds, including cobalt(III) and copper(II) complexes. These complexes have applications in catalysis, magnetic materials, and possibly drug delivery systems. The synthesis and structure of these compounds are crucial for understanding their reactivity and potential applications (Ishii, Umehara, & Nakahara, 1987).
4. Plant Virus Studies
In virology, bis(3-aminopropyl)amine has been identified in various plant viruses, suggesting its role in viral structure or function. This discovery is important for understanding virus-host interactions and developing antiviral strategies (Johnson & Markham, 1962).
5. Nanoparticle Synthesis
Bis(3-aminopropyl)amine derivatives are utilized in the synthesis of amine-functionalized nanostructures, particularly magnetite nanoparticles. These nanoparticles have promising applications in biomedicine, catalysis, and materials science due to their water dispersibility and thermo-responsive properties (Guan, Xu, Wang, & Sun, 2009).
6. Carbon Dioxide Capture
Research has been conducted on the use of bis(3-aminopropyl)amine (APA)-activated solutions for efficient carbon dioxide capture. This approach is vital for addressing environmental concerns related to CO2 emissions and demonstrates the potential of APA in enhancing the reaction rate for CO2 absorption (Das, Deogam, & Mandal, 2017).
Mechanism of Action
Target of Action
BIS(3-AMINOPROPYL-D6)AMINE, also known as norspermidine, is a polyazaalkane . It is a molecular entity capable of accepting a hydron from a donor (Bronsted acid) . It is a metabolite in species like Euglena gracilis and Medicago sativa . .
Mode of Action
It is known to interact with its targets via hydrogen-bonding interactions . The compound binds an anion with a 1:1 stoichiometry via these interactions . The binding trend is in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .
Biochemical Pathways
this compound is involved in the arginine and proline metabolism pathway . It is also known to inhibit IgM production from murine splenocytes stimulated with LPS .
Result of Action
It is known to have a higher affinity for hso4− than so42−, which is attributed to the proton transfer from hso4− to the central nitrogen of the compound . This leads to secondary acid–base interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used to synthesize chitosan-based hydrogels having potential biomedical applications . It has also been used for the functionalization of nanoparticles to yield terminal −NH2 groups for further modifications . .
Safety and Hazards
Bis(3-aminopropyl)amine is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, may cause an allergic skin reaction, is fatal if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, is suspected of causing genetic defects, and may cause damage to organs (thymus) through prolonged or repeated exposure .
Biochemical Analysis
Biochemical Properties
Bis(3-aminopropyl-d6)amine interacts with various enzymes, proteins, and other biomolecules. It is used to synthesize chitosan-based hydrogels, which have potential biomedical applications . It can also functionalize nanoparticles to yield terminal −NH2 groups for further modifications .
Cellular Effects
It is known that it can be used as an internal dispersing agent for the synthesis of water-dispersible polyurethanes , which suggests it may influence cell function by modifying the cellular environment.
Properties
| { "Design of the Synthesis Pathway": "The synthesis of BIS(3-AMINOPROPYL-D6)AMINE can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-Aminopropyl-D6-amine", "Benzyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 3-Aminopropyl-D6-amine in ethanol and cool the solution to 0°C.", "Step 2: Slowly add benzyl chloride to the solution while stirring continuously.", "Step 3: Allow the reaction mixture to warm up to room temperature and stir for 24 hours.", "Step 4: Add sodium hydroxide to the reaction mixture to neutralize the excess benzyl chloride.", "Step 5: Extract the product using ethyl acetate and wash with water.", "Step 6: Dry the product with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the product in hydrochloric acid and cool the solution to 0°C.", "Step 8: Slowly add sodium nitrite to the solution while stirring continuously.", "Step 9: Add 3-Aminopropyl-D6-amine to the reaction mixture and stir for 30 minutes.", "Step 10: Add sodium hydroxide to the reaction mixture to neutralize the excess hydrochloric acid.", "Step 11: Extract the product using ethyl acetate and wash with water.", "Step 12: Dry the product with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 13: Purify the product using column chromatography." ] } | |
CAS No. |
1219805-55-6 |
Molecular Formula |
C6H17N3 |
Molecular Weight |
143.296 |
IUPAC Name |
N/'-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1,1,2,2,3,3-hexadeuteriopropane-1,3-diamine |
InChI |
InChI=1S/C6H17N3/c7-3-1-5-9-6-2-4-8/h9H,1-8H2/i1D2,2D2,3D2,4D2,5D2,6D2 |
InChI Key |
OTBHHUPVCYLGQO-LBTWDOQPSA-N |
SMILES |
C(CN)CNCCCN |
Synonyms |
BIS(3-AMINOPROPYL-D6)AMINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


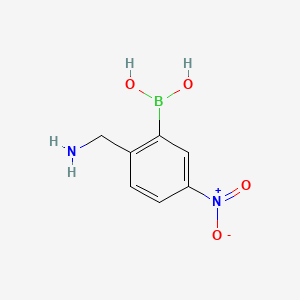
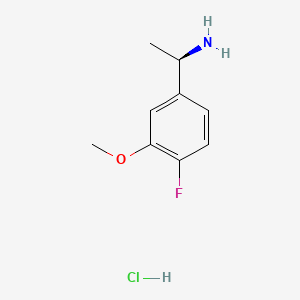
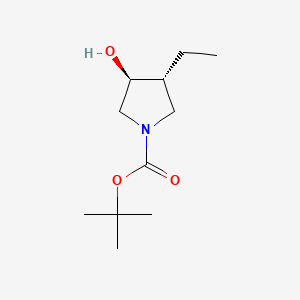


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)
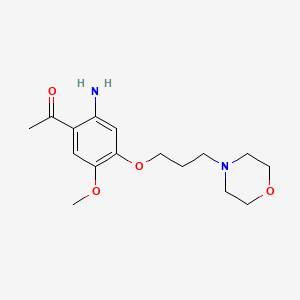
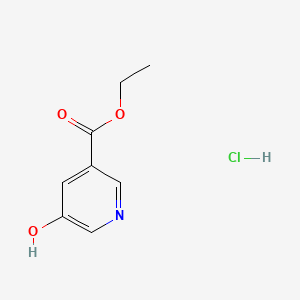

![4-Bromo-6-chlorobenzo[d]thiazole-2-thiol](/img/structure/B578218.png)
